molecular formula C19H23N5O4 B1209888 N-(1-Methyl-2-phenylethyl)adenosine CAS No. 20125-40-0

N-(1-Methyl-2-phenylethyl)adenosine

Cat. No.: B1209888
CAS No.: 20125-40-0
M. Wt: 385.4 g/mol
InChI Key: RIRGCFBBHQEQQH-UVCRECLJSA-N
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Description

N-(1-Methyl-2-phenylethyl)adenosine, more commonly known in research as L-PIA or R-PIA, is a potent and standard A1-selective adenosine receptor agonist . Its high selectivity for the A1 receptor subtype makes it a valuable pharmacological tool for probing the physiological roles of adenosine and for studying purinergic receptor function . In mechanistic studies, L-PIA exerts its effects by acting as an agonist at adenosine A1 receptors, which are G-protein coupled receptors involved in a wide array of biological processes . This compound has demonstrated significant research value in preclinical models of inflammation. Studies show that orally administered L-PIA inhibits white blood cell accumulation in rat models of acute inflammation, such as carrageenan-induced and reverse passive Arthus-pleurisy, suggesting that its mechanism may involve the inhibition of neutrophil adhesion to the endothelium, thereby preventing diapedesis . Furthermore, at high concentrations, L-PIA has a moderate inhibitory effect on the production of arachidonic acid metabolites (TXB2 and LTB4) and a mild inhibitory effect on superoxide anion (O2-) release in stimulated neutrophils . Beyond inflammation research, adenosine A1 receptor agonists like L-PIA are also investigated for their potential roles in neurology and cardiology, including areas such as cardioprotection during ischemia and regulation of neuronal signaling . The compound has the molecular formula C19H23N5O4 and a molecular weight of 385.42 g/mol . This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20125-40-0

Molecular Formula

C19H23N5O4

Molecular Weight

385.4 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(1-phenylpropan-2-ylamino)purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C19H23N5O4/c1-11(7-12-5-3-2-4-6-12)23-17-14-18(21-9-20-17)24(10-22-14)19-16(27)15(26)13(8-25)28-19/h2-6,9-11,13,15-16,19,25-27H,7-8H2,1H3,(H,20,21,23)/t11?,13-,15-,16-,19-/m1/s1

InChI Key

RIRGCFBBHQEQQH-UVCRECLJSA-N

SMILES

CC(CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O

Isomeric SMILES

CC(CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

Canonical SMILES

CC(CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O

Other CAS No.

38594-97-7

Synonyms

(N6)-1-phenyl-2-propyladenosine
1-MPEAD
N(6)-(1-methyl-2-phenethyl)adenosine
N(6)-(2-phenylisopropyl)adenosine
N-(1-methyl-2-phenylethyl)adenosine
N-(1-methyl-2-phenylethyl)adenosine, (R)-isomer
N-(1-methyl-2-phenylethyl)adenosine, (S)-isomer
N6-PPA
R-PIA
S-PIA

Origin of Product

United States

Molecular and Cellular Pharmacology of N 1 Methyl 2 Phenylethyl Adenosine

Adenosine (B11128) Receptor Binding Affinity and Selectivity Profiles

N-(1-Methyl-2-phenylethyl)adenosine exhibits a distinct binding profile across the four adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃). ontosight.aisigmaaldrich.com Its high affinity and selectivity for the A₁ receptor have established it as a standard agonist for investigating A₁ receptor function. sigmaaldrich.comnih.gov

A₁ Receptor Agonism and Potency

This compound is a potent and high-affinity agonist for the A₁ adenosine receptor. ontosight.ainih.gov Radioligand binding studies have consistently demonstrated its strong interaction with this receptor subtype. nih.govresearchgate.net The (R)-enantiomer, specifically, shows a significantly higher affinity for the A₁ receptor compared to its (S)-counterpart. nih.gov

The potency of this compound at the A₁ receptor has been confirmed in various functional assays. For instance, in studies measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) formation in cells expressing the human A₁ receptor, this compound demonstrates a potent inhibitory effect. nih.govnih.gov Its ability to modulate A₁ receptor activity has been instrumental in elucidating the physiological roles of this receptor, which include regulating heart rate, neurotransmitter release, and metabolic processes. ontosight.aiwikipedia.org

Table 1: A₁ Receptor Binding Affinity and Potency of this compound (R-PIA)

Parameter Value Species/System Reference
IC₅₀ (vs [³H]PIA) 7.8 nM Rat Brain nih.gov
Kᵢ (vs [³H]PIA) 1.2 nM - nih.gov
IC₅₀ (TH activity) 17 nM Rat Striatal Synaptosomes nih.gov

Comparative Selectivity Across A₂A, A₂B, and A₃ Receptors

While this compound is a potent A₁ receptor agonist, its affinity for the other adenosine receptor subtypes is considerably lower. sigmaaldrich.com This selectivity is a key feature that allows for the specific investigation of A₁ receptor-mediated effects.

Studies comparing its binding affinity across the different receptors have shown that this compound is significantly less potent at A₂A, A₂B, and A₃ receptors. nih.govnih.gov For example, the IC₅₀ value for the A₂ receptor is substantially higher than that for the A₁ receptor. nih.gov While it can inhibit forskolin-stimulated cAMP production in cells expressing A₃ receptors, its potency is generally lower than that of adenosine itself. nih.gov Some research indicates that N⁶-substituted adenosine derivatives like (R)-PIA can have intermediate affinity for A₃ receptors, falling between their high A₁ affinity and low A₂A affinity. sigmaaldrich.com

Table 2: Comparative Binding Affinity of this compound (R-PIA) Across Adenosine Receptor Subtypes

Receptor Subtype IC₅₀ / Kᵢ Species/System Reference
A₁ IC₅₀ = 7.8 nM Rat Brain nih.gov
A₂ IC₅₀ = 190 nM - nih.gov
A₃ - Human nih.gov

Stereoselective Interactions at Adenosine Receptors

The interaction of this compound with adenosine receptors is highly stereoselective. The (R)-enantiomer, commonly referred to as R-PIA, exhibits significantly greater potency and affinity for the A₁ receptor compared to the (S)-enantiomer (S-PIA). nih.govnih.gov

In fact, studies have shown that the observed affinity of S-PIA for the A₁ receptor can be largely attributed to contamination with the R-enantiomer. nih.gov This stereoselectivity is a hallmark of the A₁ receptor and has been a crucial tool in its characterization. nih.gov The pronounced difference in potency between the two isomers underscores the specific structural requirements for high-affinity binding to the A₁ receptor. nih.gov This stereoselectivity also extends to other adenosine receptor subtypes, although it may be less pronounced than at the A₁ receptor. nih.gov

G Protein Coupling and Downstream Signaling Pathways

Activation of adenosine receptors by agonists like this compound initiates intracellular signaling cascades through the coupling of G proteins. ontosight.aiebi.ac.uk The specific G protein and subsequent downstream pathways activated depend on the receptor subtype.

A₁ Receptor-Mediated Gᵢ Coupling and Adenylyl Cyclase Modulation

The A₁ adenosine receptor primarily couples to inhibitory G proteins of the Gᵢ/Gₒ family. ontosight.aiebi.ac.uk Upon agonist binding, such as with this compound, the A₁ receptor undergoes a conformational change that facilitates the activation of these G proteins. ontosight.ai

The activated Gᵢ protein, in turn, inhibits the enzyme adenylyl cyclase. ontosight.aiebi.ac.uk This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). nih.govontosight.ai The reduction in cAMP levels has numerous downstream effects, including the modulation of protein kinase A (PKA) activity and the regulation of various cellular processes. nih.gov This Gᵢ-mediated inhibition of adenylyl cyclase is a canonical signaling pathway for the A₁ receptor and is a key mechanism by which this compound exerts its physiological effects. nih.gov

Functional Selectivity and Biased Agonism at A₁ Receptors

The concept of functional selectivity, or biased agonism, suggests that a ligand can preferentially activate one signaling pathway over another at the same receptor. nih.govnih.gov This phenomenon arises when a ligand stabilizes a specific receptor conformation that favors coupling to a particular downstream effector. nih.gov

In the context of the A₁ receptor, there has been investigation into whether ligands like this compound exhibit functional selectivity. nih.govnih.gov While the primary signaling pathway for the A₁ receptor involves Gᵢ-mediated inhibition of adenylyl cyclase, the receptor can also couple to other signaling pathways. nih.gov Some studies have explored the potential for biased agonism at the A₁ receptor, where certain agonists might favor G protein-dependent pathways versus β-arrestin-mediated signaling. nih.gov However, research in this area has indicated that functionally selective ligands for the A₁ receptor may be rare. nih.gov The potential for biased agonism adds a layer of complexity to the pharmacological effects of A₁ receptor agonists and is an active area of research. nih.gov

Interactions with Intracellular Signaling Cascades (e.g., cAMP, ERK1/2)

The activation of adenosine receptors by this compound triggers a cascade of intracellular events, primarily influencing the levels of cyclic adenosine monophosphate (cAMP) and the activity of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.govnih.gov As a selective A₁ receptor agonist, its principal mechanism involves the inhibition of adenylyl cyclase through the activation of Gᵢ proteins, leading to a decrease in intracellular cAMP concentration.

However, the broader impact of adenosine receptor activation on ERK1/2 signaling is more complex, involving multiple receptor subtypes and pathways. In newborn rat cardiomyocytes, for instance, adenosine-induced ERK1/2 phosphorylation is an additive effect of A₁, A₂ₐ, and A₃ receptor stimulation. nih.govnih.gov While A₁ and A₃ receptor-mediated ERK1/2 activation proceeds through Gᵢ/ₒ proteins, protein kinase C (PKC), and tyrosine kinase, A₂ₐ receptors utilize a Gₛ/PKA pathway. nih.govnih.gov This highlights the multifaceted nature of adenosine signaling in cardiac cells.

Studies in different cell types have revealed context-dependent effects on ERK1/2. For example, in certain breast cancer cell lines, activation of the A₂₋ adenosine receptor has been shown to reduce ERK1/2 phosphorylation, an effect mediated through the cAMP-PKA pathway. researchgate.net This suggests that the ultimate cellular response to an adenosine analog can depend on the specific receptor subtypes expressed and the downstream signaling pathways they engage. researchgate.net The ERK1/2 signaling cascade is a fundamental pathway controlling a wide array of cellular processes, including proliferation, differentiation, and survival, making its modulation by adenosine receptors a critical area of research. mdpi.com

Receptor SubtypePrimary G ProteinDownstream EffectorEffect on cAMPEffect on ERK1/2Cell Type Context
A₁ Gᵢ/ₒAdenylyl Cyclase (inhibits)DecreaseIncrease (via PKC, tyrosine kinase)Newborn Rat Cardiomyocytes
A₂ₐ GₛAdenylyl Cyclase (stimulates)IncreaseIncrease (via PKA)Newborn Rat Cardiomyocytes
A₂₋ GₛAdenylyl Cyclase (stimulates)IncreaseDecrease (via PKA)MDA-MB-231 Breast Cancer Cells
A₃ Gᵢ/ₒPhospholipase CNo direct effectIncrease (via PKC, tyrosine kinase)Newborn Rat Cardiomyocytes

Receptor Heteromerization and Functional Implications (e.g., A₁-A₂ₐ Receptor Complexes)

A growing body of evidence indicates that adenosine receptors can form dimers or higher-order oligomers, both with themselves (homomers) and with other receptor subtypes (heteromers). These interactions can significantly alter the pharmacological and functional properties of the individual receptors. The A₁-A₂ₐ receptor heteromer is a well-studied example, where the two receptors, which typically couple to opposing G proteins (Gᵢ and Gₛ, respectively), engage in functional antagonism. nih.gov

The formation of A₁-A₂ₐ heteromers can create a sophisticated signaling complex that responds to varying concentrations of adenosine. nih.gov At low concentrations, adenosine may preferentially activate the high-affinity A₁ receptor component, leading to Gᵢ-mediated signaling. As adenosine levels rise, the lower-affinity A₂ₐ receptor becomes engaged, potentially shifting the cellular response towards Gₛ-mediated pathways. The structural arrangement of these heteromers, particularly the influence of the longer C-terminal tail of the A₂ₐ receptor, is thought to be a key determinant of the dominant signaling output. nih.gov The existence of such complexes implies that the effects of a selective agonist like this compound might be influenced by the presence and stoichiometry of A₂ₐ receptors in a given cell or tissue.

Modulation of Ion Channels and Transporters (e.g., L-type Ca²⁺ channels)

Adenosine receptor activation, including by this compound, can modulate the activity of various ion channels, with significant physiological consequences. A notable target is the L-type Ca²⁺ channel, which plays a crucial role in cardiac muscle contraction and electrical activity. nih.gov

In atrial myocardium, adenosine A₁ receptor agonists have been shown to act as negative modulators of L-type Ca²⁺ channels. nih.gov This effect is independent of interactions with other channels, such as voltage-dependent K⁺ channels, and is mediated strictly through the A₁ receptor. nih.gov The mechanism involves a G protein-dependent pathway that leads to a reduction in Ca²⁺ influx through these channels, contributing to the negative inotropic (force of contraction) effects of adenosine in the atria. nih.govnih.gov This modulation is a key component of adenosine's cardioprotective effects, particularly in the context of ischemia.

Ligand-Receptor Interaction Modeling and Structural Insights

These structures reveal the canonical seven-transmembrane domain fold common to G protein-coupled receptors (GPCRs). nih.gov Molecular modeling studies, informed by these crystal structures, allow for the detailed analysis of the interactions between ligands and receptor residues. For this compound, these models can predict the specific hydrogen bonds, hydrophobic interactions, and steric contacts within the A₁ receptor's binding site that are responsible for its high affinity and selectivity. Understanding these molecular determinants is crucial for the rational design of new agonists and antagonists with improved pharmacological profiles for therapeutic applications.

Preclinical Pharmacological Applications and Mechanistic Studies of N 1 Methyl 2 Phenylethyl Adenosine

Central Nervous System Neurotransmission Modulation

As a selective A1 adenosine (B11128) receptor (A1R) agonist, N-(1-Methyl-2-phenylethyl)adenosine plays a significant role in modulating neuronal activity and synaptic communication within the central nervous system. The activation of A1Rs, which are abundantly expressed in regions like the hippocampus, cortex, and cerebellum, generally leads to inhibitory effects on neuronal function. nih.gov

Presynaptic Inhibition and Neurotransmitter Release Regulation (e.g., Glutamate)

The primary mechanism by which this compound modulates neurotransmission is through the activation of presynaptic A1 receptors. These receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase and modulation of ion channels. researchgate.netnih.gov A key consequence of presynaptic A1R activation is the inhibition of voltage-gated calcium channels, which reduces calcium influx into the presynaptic terminal. researchgate.net This reduction in intracellular calcium directly suppresses the release of excitatory neurotransmitters, most notably glutamate (B1630785). nih.govd-nb.info

This presynaptic inhibition serves as a powerful feedback mechanism; under conditions of high neuronal activity or metabolic stress, increased extracellular adenosine acts on A1Rs to dampen excessive excitatory transmission, thereby preventing potential excitotoxicity. frontiersin.org While the qualitative effect of A1 agonists on glutamate release is well-established, specific quantitative data from studies solely using this compound to measure the extent of glutamate release inhibition are not detailed in the reviewed literature. The compound's action is inferred from the known function of the A1 receptors it selectively targets.

Impact on Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. Adenosine, through its receptors, is a critical modulator of these processes, including long-term potentiation (LTP) and long-term depression (LTD). youtube.com The activation of A1 receptors, as achieved by this compound, generally exerts an inhibitory influence on the induction of LTP. core.ac.uk

Effects on Neuronal Excitability and Activity

A study on principal neurons in the substantia nigra pars compacta provided direct evidence of this effect. Application of (-)-N(6)-2-phenylisopropyl adenosine (a stereoisomer of this compound, also known as R-PIA) promoted the opening of ATP-sensitive potassium (K-ATP) channels. nih.gov This action resulted in a significant outward current and a substantial increase in membrane conductance, effectively shunting excitatory inputs and decreasing neuronal firing. nih.gov

Table 1: Effect of (R)-PIA on Neuronal Electrical Properties in Substantia Nigra Neurons Data extracted from a study on rat midbrain slices. nih.gov

Parameter Value Unit
Induced Outward Current (mean ± SEM) 109.9 ± 26.6 pA
Increase in Conductance (mean ± SEM) 229 ± 50 % of baseline

These findings demonstrate that this compound can potently suppress neuronal activity through multiple, synergistic mechanisms: reducing presynaptic excitatory drive and directly dampening the postsynaptic neuron's responsiveness.

Neuroprotective Effects in Experimental Models

The ability of adenosine A1 receptor agonists to reduce neuronal excitability and glutamate release forms the basis for their neuroprotective potential, particularly in scenarios involving excessive glutamatergic stimulation and metabolic stress, such as cerebral ischemia. researchgate.netd-nb.info

Role in Modulating Hippocampal Damage

The hippocampus, particularly the CA1 region, is exceptionally vulnerable to ischemic injury. if-pan.krakow.pl The neuroprotective effects of A1 receptor agonists have been specifically investigated in this brain region. However, the findings for this compound have been complex.

Table 2: Effect of this compound on Hippocampal Function After Ischemia Data from a study on gerbils with 5-minute bilateral carotid occlusion. researchgate.net

Experimental Group Outcome in Hippocampal Slices Percentage of Animals Affected
L-PIA Treatment + Ischemia Irreversible suppression of CA1 electrical somatic responses 30%

These findings indicate that while this compound holds therapeutic potential through its A1 receptor-mediated inhibitory actions, its specific effects on hippocampal neurons following ischemia may be multifaceted and not purely protective.

Modulation of Seizure Activity and Locomotor Behavior

This compound, as an adenosine analog, is implicated in the modulation of seizure activity primarily through its interaction with adenosine A1 receptors. Adenosine is a well-established endogenous anticonvulsant, and its levels are known to increase during seizures, playing a crucial role in seizure termination. nih.gov The activation of A1 receptors leads to the inhibition of presynaptic glutamate release and hyperpolarization of neurons, both of which contribute to a reduction in neuronal excitability and seizure susceptibility. nih.gov

It is important to note that while A1 receptor activation is predominantly anticonvulsant, the activation of A2A and A3 adenosine receptors may have opposing effects, potentially promoting seizure activity. nih.gov This complex interplay underscores the need for selective receptor targeting in the development of adenosine-based anticonvulsant therapies.

Parameter Observation Potential Mechanism Reference
Seizure ActivityAdenosine A1 receptor agonists exhibit anticonvulsant properties.Inhibition of presynaptic glutamate release and neuronal hyperpolarization via A1 receptor activation. nih.gov
Locomotor BehaviorSystemic administration of A1 agonists can induce sedation.Central nervous system depressant effects. nih.gov
Locomotor BehaviorLocalized central administration of adenosine may not alter locomotor activity.Targeted action avoids widespread systemic effects. nih.gov

Cardiovascular System Modulation in Preclinical Models

The influence of this compound on myocardial function is primarily mediated by its action as a selective agonist for the A1 adenosine receptor. ontosight.ai Studies investigating the effects of the R-isomer, (R)-N-(1-methyl-2-phenylethyl)adenosine (also known as R-PIA), have provided insights into its role in regulating myocardial contractility. In a preclinical model using pigs, the administration of R-PIA did not demonstrate a direct effect on myocardial contractility. nih.gov This suggests that its cardiovascular effects are likely mediated through other mechanisms, such as alterations in heart rate and vascular tone, rather than a direct inotropic effect on the heart muscle. The activation of A1 receptors is known to be involved in various physiological processes within the cardiovascular system, including the regulation of heart rate and blood pressure. ontosight.ai

Compound Isomer Model Effect on Myocardial Contractility Reference
R-PIAPigNo direct effect observed. nih.gov

This compound has been investigated for its cardioprotective effects in the context of ischemia/reperfusion injury. Pre-ischemic administration of adenosine and its analogs has been shown to reduce the extent of myocardial damage. nih.govnih.gov Specifically, preclinical studies have demonstrated that pre-treatment with N6-1-(phenyl-2R-isopropyl)adenosine (PIA), an isomer of this compound, can mimic the protective effects of ischemic preconditioning in rabbit myocardium. nih.gov The activation of A1 adenosine receptors before the ischemic event is a key mechanism underlying this cardioprotection. nih.gov This protective effect involves a reduction in both necrosis and apoptosis, ultimately leading to a smaller infarct size and improved recovery of ventricular function following reperfusion. nih.govnih.gov

Compound Isomer Model Timing of Administration Observed Effect Reference
N6-1-(phenyl-2R-isopropyl)adenosine (PIA)Rabbit MyocardiumPre-ischemiaMimicked protective effects of ischemic preconditioning. nih.gov

This compound, acting as an A1 adenosine receptor agonist, exerts significant influence on cardiac chronotropy (heart rate) and vasomotor tone. ontosight.ai In a preclinical study involving pigs, the administration of R-PIA led to a notable reduction in heart rate, demonstrating a negative chronotropic effect. nih.gov This decrease in heart rate contributed to a subsequent reduction in mean arterial blood pressure. nih.gov The vasodilatory properties of adenosine and its analogs are well-documented, and the activation of A1 receptors can contribute to a decrease in blood pressure. ontosight.ai The observed antiarrhythmic effects of R-PIA in the same study were also linked to the induced bradycardia, suggesting that the modulation of cardiac chronotropy is a key component of its cardiovascular actions. nih.gov

Compound Isomer Parameter Model Effect Reference
R-PIACardiac ChronotropyPigReduced heart rate (bradycardia). nih.gov
R-PIAVasomotor TonePigReduced mean arterial blood pressure. nih.gov

Immunomodulatory and Anti-inflammatory Mechanisms

This compound has demonstrated immunomodulatory and anti-inflammatory properties in preclinical models. The (R)-isomer, L-PIA, has been evaluated for its effects on inflammatory processes. In rat models of acute inflammation, L-PIA exhibited inhibitory effects on white blood cell accumulation. nih.gov Mechanistic studies suggest that L-PIA may interfere with the adhesion of neutrophils to the endothelium, a critical step in the inflammatory cascade. nih.gov

Regarding the production of inflammatory mediators, at high concentrations, L-PIA showed a moderate inhibitory effect on the production of arachidonic acid metabolites in response to stimulation. nih.gov However, its effect on the release of other pro-inflammatory substances, such as superoxide (B77818) anion (O2-), was mild, and it had minimal impact on enzyme release. nih.gov This suggests a degree of selectivity in its anti-inflammatory actions. While these findings point towards an immunomodulatory role, further research is needed to fully elucidate the specific effects of this compound on the secretion of key pro-inflammatory cytokines such as TNF-alpha and various interleukins.

Compound Isomer Model Parameter Effect Reference
L-PIARat NeutrophilsArachidonic Acid Metabolite ProductionModerate inhibition at high concentrations. nih.gov
L-PIARat NeutrophilsSuperoxide Anion (O2-) ReleaseMild inhibitory effect at high concentrations. nih.gov
L-PIARat NeutrophilsEnzyme ReleaseMinimal effect. nih.gov
L-PIARat Acute Inflammation ModelsWhite Blood Cell AccumulationInhibition observed. nih.gov

Modulation of Leukocyte Function (e.g., Neutrophil Adherence)

This compound, a selective adenosine A₁ receptor agonist, demonstrates significant modulatory effects on leukocyte function, particularly concerning neutrophil activity during inflammatory responses. In preclinical rat models of carrageenan-induced pleurisy, the compound, specifically the (R)-enantiomer (L-PIA), has been shown to inhibit the accumulation of white blood cells. nih.gov Mechanistic studies suggest that this effect may stem from an inhibition of neutrophil adhesion to the vascular endothelium, a critical step in the inflammatory cascade. nih.gov When administered, L-PIA reversed the drop in circulating neutrophils that typically occurs shortly after an inflammatory challenge, further supporting its role in preventing cell adhesion to blood vessel walls. nih.gov

However, the interaction with neutrophil adherence is complex, as it involves different adenosine receptor subtypes with opposing functions. While A₁ receptor activation can promote adherence, A₂ receptor stimulation is inhibitory. wikipedia.orgmdpi.com Studies using the specific A₁ agonist N⁶-phenylisopropyladenosine (a name for the compound of interest) have shown it promotes the adherence of stimulated neutrophils to endothelial cells. wikipedia.org This suggests a dual regulatory role for adenosine in inflammation: occupancy of A₁ receptors can be pro-inflammatory by enhancing adherence and chemotaxis, whereas A₂ receptor occupancy is anti-inflammatory, inhibiting adherence and the generation of toxic oxygen metabolites. wikipedia.org

Beyond adherence, this compound has a nuanced impact on other neutrophil functions. At high concentrations, it exerts a mild inhibitory effect on the release of superoxide (O₂⁻) in response to formyl-methionyl-leucyl-phenylalanine (FMLP) and a moderate effect on the production of arachidonic acid metabolites like thromboxane (B8750289) B₂ (TXB₂) and leukotriene B₄ (LTB₄). nih.gov However, it does not significantly affect enzyme release in response to stimuli. nih.gov

Table 1: Effects of (R)-N-(1-Methyl-2-phenylethyl)adenosine (L-PIA) on Rat Neutrophil Functions

Neutrophil FunctionStimulusEffect of L-PIAReference
Adhesion/Accumulation CarrageenanInhibition of WBC accumulation nih.gov
Enzyme Release FMLP, Opsonized ZymosanUnaffected nih.gov
Superoxide (O₂⁻) Release FMLPMild Inhibition (at high conc.) nih.gov
Thromboxane B₂ (TXB₂) Production FMLP, Opsonized ZymosanModerate Inhibition nih.gov
Leukotriene B₄ (LTB₄) Production FMLP, Opsonized ZymosanModerate Inhibition nih.gov

Interaction with Endogenous Immunosuppressive Pathways (e.g., Methotrexate-Adenosine Axis)

The anti-inflammatory and immunosuppressive effects of methotrexate (B535133) (MTX), a cornerstone therapy for rheumatoid arthritis, are understood to be mediated, in large part, by the release of endogenous adenosine. nih.govnih.gov MTX treatment leads to the intracellular accumulation of aminoimidazole carboxamide ribonucleotide (AICAR), which in turn inhibits adenosine deaminase, the enzyme that breaks down adenosine. nih.gov This results in increased levels of intracellular adenosine, which is then transported into the extracellular space where it can stimulate adenosine receptors to exert anti-inflammatory effects. nih.gov

Effects on Orphan Nuclear Receptor Expression (e.g., NURR1)

Recent research has uncovered a relationship between the adenosine pathway and the expression of nuclear receptor-related protein 1 (Nurr1, also known as NR4A2). Studies have shown that the suppressive effect of methotrexate on Nurr1 expression in the context of inflammatory joint disease is mediated by the release of adenosine. nih.gov Nurr1 is a critical transcription factor in the development and maintenance of midbrain dopaminergic neurons and also plays a role in mitigating inflammation. nih.govplos.org

The mechanism by which adenosine modulates Nurr1 can be linked to its receptor signaling pathways. The expression of the NR4A family of receptors, including Nurr1, is known to be highly responsive to the cyclic adenosine monophosphate (cAMP) second messenger pathway. oup.com this compound is an agonist of the A₁ adenosine receptor, which is a Gᵢ protein-coupled receptor. wikipedia.org Activation of the A₁ receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. wikipedia.org By lowering cAMP concentrations, A₁ receptor activation by this compound could therefore oppose the cAMP-driven induction of Nurr1 expression, providing a direct mechanistic link between the compound and the regulation of this key orphan nuclear receptor.

Other Physiological System Effects in Animal Models (e.g., Spinal Cord, Retina)

Preclinical studies in animal models have revealed significant effects of this compound in the central nervous system, particularly in the spinal cord and retina.

Spinal Cord: In rat models, spinal administration of the R-enantiomer of the compound (R-PIA) has been shown to potently inhibit the activity of spinal dorsal horn neurons that respond to noxious heat stimulation. plos.org This suppressive effect on pain-transmitting neurons was observed in both normal states and in a state of sensitization, indicating its potential relevance for different pain conditions. plos.org The effect was dose-dependent and could be reversed by theophylline, a non-selective adenosine receptor antagonist, confirming the involvement of adenosine receptors. plos.org Further investigation in a rat model of neuropathic pain (spinal nerve ligation) revealed that spinal adenosine induces the release of norepinephrine (B1679862) in the spinal cord dorsal horn. oup.com This effect was found to be mediated specifically by the A₁ receptor and was only observed in the nerve-ligated animals, not in normal or sham-operated controls, suggesting a state-dependent mechanism of action. oup.com

Retina: In the retina, adenosine signaling, particularly through the A₁ receptor, appears to play a significant neuroprotective role. nih.gov In a rat model of light-induced retinal degeneration, intravitreal injection of an A₁ agonist resulted in significant protection of retinal cells. nih.gov Treated retinas showed a lower number of apoptotic nuclei and reduced expression of glial fibrillary acidic protein (GFAP), a marker of glial cell activation and retinal stress. nih.gov The protective mechanism is believed to involve the presynaptic inhibition of glutamate release and modulation of NMDA receptor activity, which helps shield neurons from excitotoxicity. nih.gov These findings highlight the therapeutic potential of targeting the A₁ adenosine receptor to protect retinal neurons in degenerative diseases.

Table 2: Summary of this compound (or other A₁ Agonist) Effects in Animal Models

SystemAnimal ModelKey FindingMechanismReference
Spinal Cord Rat (Noxious Heat)Suppressed activity of dorsal horn neuronsA₁ Receptor Activation plos.org
Spinal Cord Rat (Spinal Nerve Ligation)Induced norepinephrine releaseA₁ Receptor-Mediated oup.com
Retina Rat (Light-Induced Degeneration)Neuroprotection; reduced apoptosis and GFAPA₁ Receptor Activation nih.govnih.gov

Chemical Synthesis and Structure Activity Relationship Sar Studies of N 1 Methyl 2 Phenylethyl Adenosine Analogues

Synthetic Methodologies for N-(1-Methyl-2-phenylethyl)adenosine and Related Derivatives

The synthesis of this compound, also known as N6-PPA, and its analogues is a critical area of research for developing selective adenosine (B11128) receptor agonists. ontosight.ai These synthetic approaches are designed to modify the adenosine molecule to enhance its biological activity and selectivity for specific adenosine receptor subtypes. ontosight.ai

Multi-Step Organic Synthesis Approaches

The creation of this compound and its derivatives typically relies on multi-step organic synthesis. ontosight.ai A common strategy starts with a commercially available adenosine precursor, which is then chemically modified. A key step often involves the nucleophilic substitution at the C6 position of the purine (B94841) ring.

One established method begins with 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-6-chloro-2-iodopurine. nih.gov In this process, the chlorine atom at the 6-position is selectively substituted, while the sugar moiety is protected. nih.gov Another approach involves the direct 1-N-alkylation of protected adenosine derivatives, followed by a Dimroth rearrangement to yield the desired N6-substituted product. researchgate.net For instance, 2',3',5'-tri-O-acetyladenosine can be alkylated at the 1-N position, and subsequent rearrangement in aqueous ammonia (B1221849) produces the N6-substituted adenosine. researchgate.net

Furthermore, conjugation and coupling reactions offer alternative synthetic routes. For example, N6-acylated 2',3'-O-isopropylidene adenosine can be reduced with lithium aluminum hydride, followed by the removal of the protecting group to yield N6-substituted derivatives. nih.gov

Stereochemical Considerations in Synthesis

The stereochemistry of the N6-substituent, particularly the (R)- and (S)-configurations of the 1-methyl-2-phenylethyl group, is crucial for the compound's biological activity. nih.gov The synthesis must therefore be stereoselective to produce the desired isomer. ontosight.ai

During synthesis, the introduction of the chiral (1-methyl-2-phenylethyl) group requires careful control to obtain the desired stereoisomer. This is often achieved by using a stereochemically pure starting amine (e.g., (R)- or (S)-1-phenylethylamine) in the nucleophilic substitution reaction. The stereochemical integrity of the final product is then confirmed through various analytical techniques.

The importance of stereochemistry extends to modifications in other parts of the molecule as well. For example, studies on 4'-thioadenosine derivatives have shown that the stereochemical orientation of a methyl group at the 4'-position significantly impacts the compound's affinity for the A3 adenosine receptor. nih.gov Specifically, a 4'-β-methyl substitution resulted in the highest affinity. nih.gov

N⁶-Substitution Effects on Adenosine Receptor Affinity and Selectivity

The substituent at the N⁶ position of the adenosine molecule plays a pivotal role in determining the compound's affinity and selectivity for the four adenosine receptor subtypes (A1, A2A, A2B, and A3). ontosight.ainih.gov

The (R)-enantiomer of this compound (also known as L-PIA) is a standard A1-selective adenosine agonist. nih.gov The affinity and efficacy of N⁶-arylethyl adenosines are highly dependent on stereochemistry, steric bulk, and any constraints on the ring. nih.gov For instance, stereoselectivity in binding has been observed between N⁶-(R-1-phenylethyl)adenosine and its (S)-counterpart at the rat A3 receptor, but not the human A3 receptor. nih.gov

Modifying the N⁶-substituent can drastically alter receptor selectivity. For example, N⁶-cycloalkyl-substituted adenosines with five or fewer carbons in the ring act as full agonists at the human A3 adenosine receptor, while those with six or more carbons are partial agonists. nih.gov Furthermore, N⁶-arylmethyl analogues often show higher potency for A1 and A3 receptors compared to A2A receptors. nih.gov The introduction of a chloro substituent on the benzyl (B1604629) ring can decrease efficacy depending on its position. nih.gov

The length and nature of an alkyl chain at the N⁶ position also influence affinity. In a series of N⁶-n-alkyladenosines, optimal A1-receptor affinity was achieved with N⁶-n-pentyladenosine. nih.gov However, for N⁶-ω-amino-alkyladenosines and α,ω,di-(adenosin-N⁶-yl)alkanes, affinity increases with longer chain lengths, peaking with nonyl derivatives. nih.gov

Interactive Table: N⁶-Substitution Effects on Adenosine Receptor Affinity

Compound N⁶-Substituent Receptor Selectivity Reference
(R)-N-(1-methyl-2-phenylethyl)adenosine (R)-1-methyl-2-phenylethyl A1 selective agonist nih.gov
N⁶-(endo-Norbornyl)adenosine endo-Norbornyl A1 selective (rat and human) nih.gov
N⁶-[(1S,2R)-2-Phenyl-1-cyclopropyl]adenosine (1S,2R)-2-Phenyl-1-cyclopropyl 1100-fold more potent at human A3 vs. rat A3 nih.gov
N⁶-n-pentyladenosine n-pentyl Optimal A1 affinity in its series nih.gov

Ribose Moiety Modifications and Their Pharmacological Impact

Modifications to the ribose portion of this compound analogues significantly affect their pharmacological properties. nih.gov While some alterations can enhance metabolic stability and potency, many changes to the ribose unit can lead to inactive compounds or even switch the ligand's activity from agonist to antagonist. nih.gov

Research has shown that only minor modifications at the C3' and C5' positions of the ribose ring maintain potent binding to adenosine receptors. nih.gov For example, analogues of (R)-N-(1-methyl-2-phenylethyl)adenosine with modifications at the N9 position, including deoxy sugars and 5'-substituted-5'-deoxyriboses, generally exhibit poor affinity for adenosine receptors. nih.gov

The presence and orientation of hydroxyl groups on the ribose are critical. The 2'-hydroxyl group, for instance, plays a role in receptor interaction. researchgate.net The absence of the 5'-OH group in a 4'-thioadenosine derivative was unexpectedly found to result in partial agonism at the A3 adenosine receptor. nih.gov Deoxyadenosine analogues, which lack a hydroxyl group at the 2' position, can have distinct biological activities, such as inducing programmed cell death by damaging DNA and affecting mitochondria. nih.gov

Interactive Table: Impact of Ribose Modifications

Modification Effect on Activity Reference
Deoxy sugars at N9 Poor affinity for adenosine receptors nih.gov
5'-substituted-5'-deoxyriboses Poor affinity for adenosine receptors nih.gov
Absence of 5'-OH group (in a 4'-thioadenosine derivative) Partial agonism at A3AR nih.gov

Optimization of Adenine (B156593) Ring Substitutions (e.g., C2 position)

Substituting the adenine ring, particularly at the C2 position, is a key strategy for modulating the affinity and selectivity of adenosine analogues. nih.gov It is known that substitutions at the C2 or N6 positions can confer selectivity for the A2 receptor over the A1 receptor. nih.gov

Studies have explored whether combining substitutions at both C2 and N6 would have an additive effect on the A2/A1 affinity ratio. nih.gov However, this additivity seems to be effective primarily when an A1-selective group is present at the N6 position. For instance, adding a 2-(phenylamino) group to the A1-selective agonist N6-cyclopentyladenosine led to a significant shift in selectivity towards the A2 receptor. nih.gov In contrast, applying the same substitution to an A2-selective agonist resulted in a substantial loss of affinity without any improvement in A2 selectivity. nih.gov

Halogen substitutions at the C2 position have also been investigated. In a series of 2,N6-disubstituted adenosines, 2-fluoro derivatives consistently showed the highest affinity for the A1 adenosine receptor. deakin.edu.au The intrinsic activity at the A2A receptor was found to be dependent on the specific halogen substituent at the C2 position, with most derivatives acting as partial agonists. deakin.edu.au For example, 2-iodo-N6-(2S-endo-norborn-2-yl)adenosine was found to be a highly selective full agonist for the A1 receptor with no detectable agonist activity at the A2A receptor. deakin.edu.au

Computational Chemistry and Molecular Modeling in SAR Analysis

Computational chemistry and molecular modeling are indispensable tools for understanding the structure-activity relationships (SAR) of this compound analogues. nih.gov These methods provide insights into how ligands bind to adenosine receptors and can guide the design of new, more potent, and selective compounds. acs.orgacs.org

Molecular docking is a widely used technique to predict the binding orientation and affinity of a ligand to its receptor. acs.orgnih.gov By docking libraries of compounds into the crystal structures of adenosine receptors, researchers can identify potential new ligands. nih.gov For instance, docking screens have been successfully used to discover novel A2A adenosine receptor agonists. nih.gov

Molecular dynamics (MD) simulations can further refine the understanding of ligand-receptor interactions by simulating the dynamic behavior of the complex over time. nih.gov This can reveal key interactions, such as hydrogen bonds and the role of water molecules in the binding site, that are crucial for receptor activation. nih.gov For example, MD simulations have shown that non-ribose agonists might stabilize a network of water molecules that mimic the interaction pattern of ribose-containing agonists. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net The TOPological Sub-Structural Molecular Design (TOPS-MODE) approach has been successfully applied to model the A1 adenosine receptor affinity of N6-(substituted-phenylcarbamoyl) adenosine-5'-uronamides, explaining a significant portion of the variance in binding data. nih.gov

Computational docking studies have also been instrumental in explaining stereochemical effects. For a series of 4'-thioadenosine derivatives, docking revealed that the most potent compound, a β-methyl derivative, adopted a specific conformation (South) that allowed for strong interactions within the A3 adenosine receptor, including a critical interaction with the residue Thr94. nih.gov In contrast, the less active α-methyl derivative adopted a flattened structure that hindered these key interactions. nih.gov

Advanced Research Methodologies and Techniques for Studying N 1 Methyl 2 Phenylethyl Adenosine

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a cornerstone for characterizing the interaction of N-(1-Methyl-2-phenylethyl)adenosine with its target receptors. nih.gov These assays are instrumental in determining the affinity (Kd) and density (Bmax) of receptors in various tissues and cell preparations. nih.govgiffordbioscience.comnih.gov

Competition binding assays, a common type of radioligand binding study, are used to determine the affinity of unlabeled ligands, such as this compound, by measuring their ability to displace a radiolabeled ligand from the receptor. nih.gov For instance, the affinity of this compound for the A1 adenosine (B11128) receptor can be determined by its ability to compete with a known A1-selective radioligand.

Saturation binding experiments involve incubating samples with increasing concentrations of a radiolabeled ligand to determine the total number of binding sites (Bmax) and the ligand's dissociation constant (Kd). giffordbioscience.com Kinetic assays, on the other hand, measure the rates of association and dissociation of a radioligand to and from the receptor, providing further insights into the binding kinetics. nih.govgiffordbioscience.com

Quantitative autoradiography is a powerful technique that allows for the visualization and quantification of radioligand binding in tissue sections, preserving the anatomical context of receptor distribution. nih.govjsnm.org This method is particularly useful for understanding the localization of A1 adenosine receptors that this compound targets in specific brain regions or other tissues.

Table 1: Key Parameters Determined by Radioligand Binding Assays

ParameterDescriptionAssay Type
Kd (Equilibrium Dissociation Constant) A measure of the affinity of a ligand for its receptor. A lower Kd indicates higher affinity.Saturation, Competition, Kinetic
Bmax (Maximum Receptor Density) The total number of receptors in a given sample.Saturation
Ki (Inhibition Constant) The concentration of a competing ligand that occupies 50% of the receptors in a competition assay.Competition
IC50 (Half Maximal Inhibitory Concentration) The concentration of a competing ligand that displaces 50% of the specific binding of the radioligand.Competition
kon (Association Rate Constant) The rate at which a ligand binds to its receptor.Kinetic
koff (Dissociation Rate Constant) The rate at which a ligand dissociates from its receptor.Kinetic

In Vitro Functional Assays (e.g., cAMP Accumulation, Ca²⁺ Mobilization, Reporter Gene Assays)

To understand the functional consequences of this compound binding to the A1 adenosine receptor, a variety of in vitro functional assays are employed. These assays measure the downstream signaling events initiated by receptor activation.

cAMP Accumulation Assays: The A1 adenosine receptor is a Gi-coupled receptor, meaning its activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. nih.gov cAMP accumulation assays are therefore crucial for characterizing the agonistic properties of this compound. In these assays, cells expressing the A1 receptor are stimulated with the compound, and the resulting change in cAMP concentration is measured. A decrease in cAMP levels in response to this compound would confirm its role as an A1 receptor agonist. nih.govnih.gov

Ca²⁺ Mobilization Assays: Activation of A1 adenosine receptors can also lead to the mobilization of intracellular calcium (Ca²⁺) stores. nih.gov Ca²⁺ mobilization assays utilize fluorescent calcium indicators to measure changes in intracellular Ca²⁺ concentrations upon receptor activation. An increase in intracellular Ca²⁺ following treatment with this compound provides further evidence of its functional activity at the A1 receptor. nih.gov

Reporter Gene Assays: Reporter gene assays offer another powerful tool to study receptor activation. In these assays, cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is sensitive to the signaling pathway of interest. For A1 receptors, the reporter gene would be linked to a promoter regulated by cAMP levels. Activation of the A1 receptor by this compound would lead to a change in reporter gene expression, which can be easily quantified.

Electrophysiological Techniques in Cellular and Tissue Models

Electrophysiological techniques are invaluable for investigating the effects of this compound on the electrical activity of excitable cells, such as neurons and cardiac myocytes. These methods provide real-time information about how the compound modulates ion channel function and membrane potential.

Patch-Clamp Recording: The whole-cell patch-clamp technique is a high-resolution method used to record the electrical currents flowing across the entire cell membrane. researchgate.netnih.gov This technique can be used to study how this compound affects specific ion channels that are modulated by A1 receptor activation. For example, studies have shown that adenosine A1 receptor agonists can modulate GABA-activated chloride currents in spinal dorsal horn neurons. nih.gov

By applying this compound to isolated cells or tissue slices while recording their electrical activity, researchers can directly observe its effects on neuronal firing rates, synaptic transmission, and cardiac action potentials. These studies are critical for understanding the physiological consequences of A1 receptor activation by this compound in the central nervous and cardiovascular systems.

Animal Models for Investigating Physiological and Pathophysiological Roles

To translate in vitro findings into a whole-organism context, animal models are indispensable. These models allow researchers to investigate the physiological and potential therapeutic effects of this compound in complex biological systems.

For instance, the (R)-enantiomer of this compound, often referred to as L-PIA, has been evaluated in rat models of acute inflammation. nih.gov In these studies, L-PIA demonstrated anti-inflammatory effects by inhibiting the accumulation of white blood cells in response to inflammatory stimuli. nih.gov It was suggested that this effect might be due to the inhibition of neutrophil adhesion to the endothelium. nih.gov

Animal models are also crucial for exploring the potential therapeutic applications of this compound in conditions such as hypertension, heart failure, and neurological disorders. ontosight.aiontosight.ai By administering the compound to animal models of these diseases, researchers can assess its efficacy and gain insights into its mechanisms of action in a living organism.

Molecular Biology and Biochemical Approaches (e.g., Gene Expression, Protein Interaction Studies)

Molecular biology and biochemical techniques provide a deeper understanding of the cellular and molecular mechanisms underlying the effects of this compound.

Gene Expression Analysis: Techniques such as quantitative polymerase chain reaction (qPCR) and microarray analysis can be used to investigate whether this compound alters the expression of genes involved in adenosine signaling or other relevant pathways. mdpi.com For example, studies have examined the mRNA expression of adenosine receptors in various tissues and cell types. mdpi.com While not directly studying this compound, these methods could be applied to understand its long-term effects on receptor expression and other downstream genes.

Protein Interaction Studies: Understanding how this compound influences the interaction of the A1 receptor with its downstream signaling partners, such as G proteins and other effector proteins, is crucial. Techniques like co-immunoprecipitation and fluorescence resonance energy transfer (FRET) can be employed to study these protein-protein interactions. These studies can reveal the specific signaling complexes that are formed upon receptor activation by this compound.

Furthermore, the study of RNA methylation, a significant post-transcriptional modification, has gained attention. nih.govglenresearch.complos.org While current research primarily focuses on N1-methyladenosine and N6-methyladenosine in RNA, future investigations could explore if A1 receptor activation by ligands like this compound influences these epigenetic or epitranscriptomic regulatory mechanisms. nih.govglenresearch.com

High-Throughput Screening and Ligand Discovery Platforms

High-throughput screening (HTS) and advanced ligand discovery platforms are essential for identifying novel and selective adenosine receptor ligands and for optimizing existing compounds like this compound. acs.org

HTS allows for the rapid screening of large libraries of chemical compounds to identify those that bind to and/or modulate the activity of a specific target, such as the A1 adenosine receptor. nih.gov These platforms often utilize automated systems and miniaturized assays, such as fluorescent-based binding assays or functional assays in multi-well plates, to efficiently screen thousands of compounds. nih.gov

The development of fluorescent ligands for adenosine receptors has enabled the use of non-imaging plate readers for HTS, significantly increasing the speed and volume of data acquisition compared to traditional imaging-based methods. nih.gov These approaches have been successful in identifying known adenosine receptor ligands and novel chemical scaffolds from large compound libraries. nih.gov The insights gained from screening diverse adenosine analogue libraries can also facilitate the discovery of highly potent and isoform-selective probes. nih.gov

Future Research Directions and Unexplored Avenues for N 1 Methyl 2 Phenylethyl Adenosine

Exploration of Allosteric Modulation of Adenosine (B11128) Receptors by N-(1-Methyl-2-phenylethyl)adenosine Analogues

The development of allosteric modulators for adenosine receptors presents a promising therapeutic strategy, offering the potential for greater receptor subtype selectivity and a more nuanced control of receptor function compared to traditional orthosteric ligands. nih.govfrontiersin.org Positive allosteric modulators (PAMs) are of particular interest as they can enhance the effects of endogenous adenosine, which is often released in high concentrations in pathological states like ischemia and inflammation. frontiersin.org This localized action could minimize the systemic side effects associated with full agonists. frontiersin.orgfrontiersin.org

Future research should focus on the rational design and synthesis of analogues of this compound that function as allosteric modulators. These new chemical entities could be engineered to fine-tune the signaling of the A1 adenosine receptor, potentially offering improved therapeutic windows for conditions such as chronic pain, epilepsy, and cardiac ischemia. frontiersin.orgnih.gov Screening libraries of this compound derivatives for allosteric activity could uncover novel compounds with unique pharmacological profiles. A key area of investigation will be to identify analogues that exhibit "biased allosterism," selectively enhancing coupling to specific downstream signaling pathways, thereby separating desired therapeutic effects from unwanted side effects. frontiersin.org

Deciphering Novel Intracellular Signaling Pathways Beyond Canonical G Protein Coupling

The classical understanding of A1 adenosine receptor signaling involves coupling to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and modulation of ion channels. nih.govnih.gov However, growing evidence suggests that G protein-coupled receptors (GPCRs), including adenosine receptors, can activate a much broader range of signaling pathways than previously appreciated. These non-canonical pathways can have significant physiological and pathological implications.

A critical future research direction is to investigate whether this compound can activate signaling pathways independent of or downstream from canonical G protein coupling. For instance, studies on other adenosine receptor subtypes have revealed coupling to pathways involving mitogen-activated protein kinases (MAPKs) like ERK1/2 and p38. The activation of these pathways can influence long-term cellular processes such as gene expression, cell growth, and differentiation. Future studies should employ advanced proteomic and phosphoproteomic techniques to systematically map the intracellular signaling networks engaged by this compound in various cell types. Uncovering such novel pathways could reveal new therapeutic applications for this compound and its analogues.

Investigation of Receptor Trafficking and Desensitization Mechanisms

The therapeutic efficacy of chronically administered agonists is often limited by receptor desensitization and downregulation. Agonist-induced receptor trafficking, including internalization and subsequent degradation or recycling, plays a crucial role in this process. Understanding the specific mechanisms governing the desensitization of the A1 adenosine receptor in response to this compound is essential for optimizing its therapeutic potential.

A study on DDT1MF-2 smooth muscle cells demonstrated that the A1R agonist, N6-(R)-(phenylisopropyl)adenosine (R-PIA), a compound closely related to this compound, induces rapid clustering and subsequent internalization of A1 receptors. nih.gov This process was found to be accelerated by the presence of adenosine deaminase (ADA), with which the A1R co-localizes in intracellular vesicles following agonist exposure. nih.gov Further research is needed to fully characterize the molecular machinery involved in this compound-induced receptor trafficking. This includes identifying the specific kinases, arrestins, and other regulatory proteins that govern this process. A deeper understanding of these mechanisms could pave the way for the development of "biased agonists" that minimize receptor desensitization while retaining therapeutic activity.

AgonistCell LineKey Findings on Receptor Regulation
R-phenylisopropyl adenosine (R-PIA)DDT1MF-2 smooth muscle cellsInduces rapid aggregation and internalization of A1 adenosine receptors. nih.gov
R-phenylisopropyl adenosine (R-PIA)Cerebellar granule cellsCauses desensitization of A1 receptor-mediated inhibition of adenylyl cyclase. nih.gov

Development of this compound Derivatives as Chemical Biology Tools

The development of specialized chemical probes derived from this compound could significantly advance our understanding of adenosine receptor biology. These tools can be designed for a variety of applications, including the visualization of receptor localization and trafficking, and the identification of novel protein-protein interactions.

Future efforts should be directed towards the synthesis of this compound derivatives that are amenable to conjugation with fluorescent dyes, biotin, or photo-affinity labels. Fluorescently labeled analogues would allow for real-time imaging of A1 adenosine receptor dynamics in living cells and tissues. Furthermore, the development of radiolabeled derivatives of this compound with high affinity and selectivity for the A1 receptor could enable in vivo imaging techniques such as Positron Emission Tomography (PET). Such imaging agents would be invaluable for studying the distribution and density of A1 adenosine receptors in the brain and other organs in both healthy and diseased states, potentially serving as diagnostic markers or tools for monitoring therapeutic responses.

Comparative Pharmacology Across Species and Tissue Types

The pharmacological effects of a drug can vary significantly between different species and even across different tissues within the same organism. A thorough understanding of the comparative pharmacology of this compound is crucial for the successful translation of preclinical findings to clinical applications.

While some studies have characterized the effects of this compound in specific animal models, such as the rat, a more systematic and comprehensive comparative analysis is warranted. nih.gov Future research should aim to characterize the binding affinities, potencies, and efficacies of this compound at A1 adenosine receptors from a range of species commonly used in preclinical research, including mice, rats, and non-human primates. Significant species differences have been observed for other adenosine receptor ligands, particularly for the A3 subtype, and it is important to determine if similar variations exist for A1 receptor agonists. nih.gov Additionally, investigating the tissue-specific expression and signaling of the A1 receptor in response to this compound will be critical for predicting both on-target therapeutic effects and potential off-target side effects.

SpeciesModelKey Pharmacological Effect
RatCarrageenan- and reverse passive Arthus-pleurisy modelsInhibited white blood cell accumulation. nih.gov

Role in Complex Neurological and Inflammatory Disease Mechanisms (Preclinical Focus)

The A1 adenosine receptor is implicated in a wide range of physiological and pathophysiological processes, making it a compelling target for the treatment of numerous diseases. This compound, as a selective A1 agonist, holds significant promise for the preclinical investigation of its therapeutic potential in complex neurological and inflammatory disorders.

In the context of neurological diseases, activation of the A1 adenosine receptor is known to be neuroprotective, primarily through the inhibition of excitotoxic glutamate (B1630785) release. nih.gov Future preclinical studies should explore the efficacy of this compound in animal models of stroke, traumatic brain injury, epilepsy, and neuropathic pain. frontiersin.org In the realm of inflammation, adenosine is generally considered to have anti-inflammatory properties. mdpi.com A study in rats demonstrated that this compound has anti-inflammatory effects in acute models of inflammation, suggesting a potential role in inhibiting neutrophil adhesion to the endothelium. nih.gov Further preclinical research is needed to investigate the therapeutic utility of this compound in chronic inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. mdpi.commdpi.com These studies will be instrumental in defining the potential clinical applications of this compound and its future derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-Methyl-2-phenylethyl)adenosine, and how can purity be optimized?

  • Methodology : Multi-step organic synthesis is typically employed, starting with the adenosine core followed by regioselective substitution at the N6-position using a 1-methyl-2-phenylethyl group. Key steps include:

  • Protection of reactive sites : Use tert-butyldimethylsilyl (TBS) or trityl groups to protect hydroxyl and amine functionalities during alkylation .
  • Coupling reactions : Employ Mitsunobu or nucleophilic substitution conditions for introducing the 1-methyl-2-phenylethyl moiety .
  • Purification : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) ensures >95% purity. Monitor via UV detection at 260 nm .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Key parameters :

  • LogP : Experimentally determined via shake-flask method or predicted using software like ACD/Labs (reference value: ~3.44 for similar benzamide derivatives) .
  • Polar Surface Area (PSA) : Calculated using tools like Molinspiration (expected range: 29–32 Ų based on adenosine analogs) .
  • Structural confirmation : Use 1^1H/13^13C NMR to verify substitution patterns and NOESY for stereochemical assignments. High-resolution mass spectrometry (HRMS) confirms molecular weight .

Q. What stability considerations are critical for handling this compound?

  • Storage : Store at –20°C under inert atmosphere (argon) to prevent hydrolysis of the glycosidic bond.
  • Degradation studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Adenosine derivatives typically show <5% degradation under these conditions .

Advanced Research Questions

Q. How can the biological activity of this compound be systematically evaluated?

  • Assay design :

  • Receptor binding : Use radioligand displacement assays (e.g., 3^3H-adenosine A2A_{2A} receptor binding in HEK293 membranes) to determine IC50_{50} values .
  • Functional activity : Measure cAMP accumulation in cell lines (e.g., CHO-K1) transfected with adenosine receptors .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS/MS .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for this compound analogs?

  • Approach :

  • Comparative molecular field analysis (CoMFA) : Model steric/electronic effects of substituents on receptor affinity using crystallographic data from analogs like N-benzoyl-3'-deoxyadenosine derivatives .
  • Free-Wilson analysis : Quantify contributions of specific functional groups (e.g., methyl vs. phenyl in the ethyl chain) to activity .
    • Validation : Synthesize and test truncated analogs (e.g., N-methyladenosine) to isolate substituent effects .

Q. What advanced analytical methods address challenges in quantifying low-abundance metabolites of this compound?

  • Techniques :

  • LC-HRMS/MS : Use Q-Exactive Orbitrap systems with HILIC chromatography for polar metabolites. Limit of quantification (LOQ) <1 ng/mL .
  • Isotope dilution : Incorporate 13^13C-labeled internal standards to correct for matrix effects in biological samples .
  • Data-independent acquisition (DIA) : Profile untargeted metabolites in plasma/liver homogenates using SWATH acquisition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.